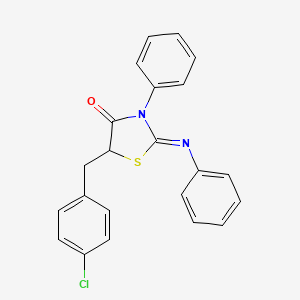

(2Z)-5-(4-chlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Die Verbindung (2Z)-5-(4-Chlorbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-on ist ein synthetisches organisches Molekül, das zur Klasse der Thiazolidinone gehört. Thiazolidinone sind bekannt für ihre vielfältigen biologischen Aktivitäten, darunter antimikrobielle, entzündungshemmende und krebshemmende Eigenschaften. Diese spezielle Verbindung verfügt über einen Thiazolidinonkern mit verschiedenen Substituenten, was sie zu einem interessanten Gegenstand in der medizinischen Chemie und pharmazeutischen Forschung macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2Z)-5-(4-Chlorbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-on umfasst in der Regel die folgenden Schritte:

Bildung des Thiazolidinonkernes: Der Thiazolidinonkern wird durch Reaktion eines Thioharnstoffderivats mit einem α-Halogenkohlwasserstoff unter basischen Bedingungen synthetisiert. Diese Cyclisierungsreaktion bildet den Thiazolidinring.

Substitutionsreaktionen: Die Phenyl- und 4-Chlorbenzyl-Gruppen werden durch nukleophile Substitutionsreaktionen eingeführt. Diese Reaktionen beinhalten oft die Verwendung geeigneter Halogenide und einer Base, um die Substitution zu ermöglichen.

Iminierung: Die Phenyliminogruppe wird durch Reaktion des Thiazolidinonzwischenprodukts mit Anilin oder einem substituierten Anilin unter sauren oder basischen Bedingungen eingeführt, abhängig von der gewünschten Regioselektivität.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu verbessern. Dazu gehört die Verwendung von Hochdurchsatz-Screening für Reaktionsbedingungen, Lösungsmittelauswahl und Reinigungstechniken wie Umkristallisation oder Chromatographie.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Thiazolidinring, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können auf die Iminogruppe abzielen und diese in ein Amin umwandeln.

Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen, die eine weitere Funktionalisierung ermöglichen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen verwenden oft Reagenzien wie Brom (Br₂) oder Salpetersäure (HNO₃) unter sauren Bedingungen.

Hauptprodukte

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Amine.

Substitution: Halogenierte oder nitrierte Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (2Z)-5-(4-Chlorbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-on als Baustein für die Synthese komplexerer Moleküle verwendet. Seine Reaktivität und funktionellen Gruppen machen es zu einem vielseitigen Zwischenprodukt in der organischen Synthese.

Biologie

Biologisch hat diese Verbindung Potenzial als antimikrobielles Mittel gezeigt. Studien haben ihre Wirksamkeit gegen verschiedene Bakterien- und Pilzstämme gezeigt, was sie zu einem Kandidaten für die Entwicklung neuer Antibiotika macht.

Medizin

In der medizinischen Forschung wird die Verbindung auf ihre krebshemmenden Eigenschaften untersucht. Es wurde festgestellt, dass sie das Wachstum bestimmter Krebszelllinien hemmt, möglicherweise durch Induktion von Apoptose oder Hemmung von Zellproliferationswegen.

Industrie

Industriell kann die Verbindung bei der Entwicklung neuer Pharmazeutika und Agrochemikalien eingesetzt werden. Seine vielfältige Reaktivität ermöglicht die Herstellung von Derivaten mit maßgeschneiderten Eigenschaften für spezifische Anwendungen.

Wirkmechanismus

Der Wirkmechanismus von (2Z)-5-(4-Chlorbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-on umfasst mehrere molekulare Zielstrukturen und Signalwege:

Antimikrobielle Aktivität: Die Verbindung stört die Synthese der bakteriellen Zellwand und interferiert mit der Proteinsynthese, was zum Zelltod führt.

Krebshemmende Aktivität: Sie induziert Apoptose in Krebszellen durch Aktivierung von Caspasen und Störung der mitochondrialen Funktion. Sie hemmt auch wichtige Signalwege, die an der Zellproliferation beteiligt sind, wie den PI3K/Akt-Signalweg.

Wirkmechanismus

The mechanism of action of 5-(4-chlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolan-4-one involves interactions with specific molecular targets. For example, its antibacterial activity may result from inhibition of bacterial enzymes or disruption of cell membrane integrity . The compound’s antiviral activity could be due to interference with viral replication processes . Detailed studies on the molecular pathways involved are necessary to fully elucidate its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(2Z)-5-(4-Chlorbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-2-on: Ähnliche Struktur, aber mit einer anderen Position der Iminogruppe.

(2Z)-5-(4-Chlorbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-thion: Enthält eine Thiongruppe anstelle eines Thiazolidinrings.

Einzigartigkeit

Die Einzigartigkeit von (2Z)-5-(4-Chlorbenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-on liegt in seinem spezifischen Substitutionsschema und dem Vorhandensein sowohl von Phenyl- als auch von 4-Chlorbenzyl-Gruppen. Diese Kombination von funktionellen Gruppen trägt zu seinen unterschiedlichen biologischen Aktivitäten und seinem Reaktivitätsprofil bei und macht es zu einer wertvollen Verbindung in verschiedenen Forschungsbereichen.

Eigenschaften

Molekularformel |

C22H17ClN2OS |

|---|---|

Molekulargewicht |

392.9 g/mol |

IUPAC-Name |

5-[(4-chlorophenyl)methyl]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C22H17ClN2OS/c23-17-13-11-16(12-14-17)15-20-21(26)25(19-9-5-2-6-10-19)22(27-20)24-18-7-3-1-4-8-18/h1-14,20H,15H2 |

InChI-Schlüssel |

SDXCFJFOGRYORC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-Bromo-2-hydroxyphenyl)-5-(3-chlorophenyl)-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11082187.png)

![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[A]phenanthridin-5-YL)-2-methoxyphenyl 1-adamantanecarboxylate](/img/structure/B11082210.png)

![1,1'-(Methanediyldicyclohexane-4,1-diyl)bis[3-(2,6-dimethylphenyl)(thiourea)]](/img/structure/B11082215.png)

![(2Z)-3-butyl-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-ethoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11082216.png)

![2,6-di-tert-butyl-4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol](/img/structure/B11082218.png)

![6H-Imidazo[2,1-b]thiazol-5-one, 6-(5-methylpyridin-2-ylamino)-6-trifluoromethyl-2,3-dihydro-](/img/structure/B11082220.png)

![11-(4-bromophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11082239.png)

![6-tert-butyl-3-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one](/img/structure/B11082247.png)

![7-Chloro-5-methyl-3-phenylthiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11082250.png)

![3-(Dimethylamino)-N'-{hydroxy[bis(4-methylphenyl)]acetyl}-N-phenylpropanehydrazide](/img/structure/B11082263.png)